Product packaging for basonuclin(Cat. No.:CAS No. 148814-46-4)

basonuclin

Cat. No.: B1174903
CAS No.: 148814-46-4
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Description

Basonuclin is a zinc finger protein that functions as a transcriptional activator . Its expression is highly tissue-specific, primarily detected in the basal or immediately suprabasal layers of the epidermis and in the outer root sheath of hair follicles, suggesting a role in keratinocytes at a stage prior to or at the very start of terminal differentiation . It is also expressed in testis and ovary germ cells, where it is required for the maintenance of spermatogenesis and may play a role in oocyte differentiation and early embryonic development . In murine models, this compound is expressed in the proliferative compartments of self-renewing tissues such as the corneal and lens epithelia . Subcellularly, this compound is primarily localized in the nucleus but relocates to the midpiece of the flagellum during late spermiogenesis in spermatids . This protein is implicated in various biological pathways including cell cycle, oogenesis, spermatogenesis, and tissue development . Research areas for this compound include cell cycle and replication, and it is associated with diseases such as malignant neoplasms, various carcinomas, and infertility . Studies on the related protein this compound-2 (BNC2) have identified it as a key regulator of the extracellular matrix (ECM) and a novel regulator of the tumor microenvironment, with high expression correlating with poor prognosis in cancer . This highlights the potential for broader research into the this compound family. Our this compound reagents are specifically designed for research applications such as Western Blot (WB), ELISA, Flow Cytometry, and Immunocytochemistry (IHC) . FOR RESEARCH USE ONLY. NOT FOR USE IN HUMANS.

Properties

CAS No.

148814-46-4

Molecular Formula

C11H10N4

Synonyms

basonuclin

Origin of Product

United States

Molecular Architecture and Structural Determinants of Basonuclin Function

Primary Protein Structure and Domain Organization

The primary structure of basonuclin is defined by specific functional domains critical for its activity as a regulatory protein.

This compound proteins, both BNC1 and BNC2, contain three separated pairs of C2H2 zinc fingers researchgate.netnih.govnih.govnih.gov. Each pair typically consists of a Cys-X2-Cys-X12-His-X4-His motif followed by a Cys-X2-Cys-X12-His-X6-8-His motif nih.gov. These C2H2 zinc finger domains are crucial for DNA binding, enabling this compound to function as a transcription factor researchgate.netnih.govresearchgate.net. The this compound zinc fingers show relation to those found in Drosophila proteins like disconnected and discorelated (disco proteins), which are essential for larval head development researchgate.netnih.gov. C2H2 zinc finger proteins are a large family of regulatory proteins in mammals, with most binding to DNA, but some also interacting with RNA or other proteins researchgate.netuq.edu.au.

This compound proteins possess a nuclear localization signal (NLS), which is vital for their transport into the nucleus, where they exert their regulatory functions researchgate.netnih.govnih.govnih.gov. The NLS in this compound is located between the second and third zinc finger pairs nih.govimrpress.com. For BNC1, the nuclear localization is regulated by phosphorylation, primarily of Serine 541, located immediately C-terminal to the NLS, and to a lesser extent, Serine 537 within the NLS pnas.orgnih.govnih.gov. Dephosphorylation of Serine 541 promotes nuclear localization, while phosphorylation can lead to cytoplasmic accumulation nih.govnih.gov. This phosphorylation-dependent regulation suggests a mechanism for controlling this compound's access to its nuclear targets nih.govimrpress.com. The NLS region is highly conserved between BNC1 and BNC2 across various species pnas.org.

A distinctive feature of this compound is the presence of a serine-rich region, often referred to as the "serine stripe" researchgate.netnih.govpnas.orgnih.gov. In BNC1, this stripe is found between the fourth and fifth zinc fingers (residues 858-875), where 10 out of 18 amino acids are serines pnas.org. BNC2 also contains a serine stripe in a similar position, with most serine residues conserved between the two paralogs nih.gov. This serine stripe may play a role as an interface for protein-protein interactions nih.govimrpress.com.

Divergence and Conservation within this compound Paralogs (BNC1 vs. BNC2)

BNC1 and BNC2, while sharing a common evolutionary origin, exhibit notable differences in their sequences, tissue distribution, and presumed functions nih.govpnas.orgnih.govamegroups.org.

Shared Features:

Zinc Finger Pairs: Both contain three separated pairs of C2H2 zinc fingers researchgate.netnih.govnih.gov.

Nuclear Localization Signal: Both possess an NLS, positioned similarly researchgate.netnih.govnih.gov.

Serine-Rich Regions: Both contain a "serine stripe" nih.govpnas.org.

Unique Features and Divergence:

Tissue Distribution: BNC1 has a more restricted tissue distribution, primarily found in basal keratinocytes of stratified squamous epithelia and reproductive germ cells (oocytes, spermatogonia, epidermis, and corneal epithelium) researchgate.netnih.govpnas.orgplos.orguniprot.org. In contrast, BNC2 has a much wider tissue distribution, being found in virtually every cell type, including testis, kidney, uterus, intestine, and central nervous system nih.govpnas.orgnih.govamegroups.orgplos.orgnih.gov.

Subcellular Localization Dynamics: BNC1 can shuttle between the nucleus and cytoplasm depending on the cell's proliferative state, with its nuclear localization regulated by phosphorylation researchgate.netpnas.orgnih.govnih.gov. BNC2, however, is generally confined to the nucleus and localizes to nuclear speckles, suggesting a role in mRNA processing pnas.orgnih.govamegroups.orgplos.org. This difference in behavior is thought to be partly due to an amino acid substitution at position 537 within the NLS (proline in BNC2 vs. serine in BNC1) plos.org.

Gene Structure and Isoforms: The genes for BNC1 and BNC2 differ significantly in size and are located on different chromosomes (human BNC1 on chromosome 15, BNC2 on chromosome 9), despite their common evolutionary origin nih.govnih.govnih.govamegroups.orgpnas.org. BNC2, in particular, exhibits extensive transcriptional variability, with the potential to generate a large number of mRNA isoforms (up to 90,000) encoding numerous different proteins (over 2,000) researchgate.netamegroups.org. This complexity suggests a broad range of potential functions for BNC2 amegroups.org.

Functional Differences: While BNC1 is implicated as a transcription factor for ribosomal RNA genes and is associated with cell proliferation researchgate.netpnas.orgnih.govnih.gov, BNC2's localization to nuclear speckles suggests a function in nuclear processing of mRNA pnas.orgnih.govamegroups.orgplos.org. BNC2 has also been shown to bind the rRNA gene promoter researchgate.net. Mouse knockout studies indicate distinct functional roles, with Bnc2-null mutants exhibiting neonatal lethality with craniofacial abnormalities, unlike the more subtle phenotypes observed in Bnc1-deficient mice researchgate.netnih.govamegroups.orgpnas.orgplos.org.

Table 1: Comparative Structural Features of this compound Paralogs

FeatureThis compound 1 (BNC1)This compound 2 (BNC2)
Approx. Length ~1,000 residues researchgate.netnih.gov~1,000 residues researchgate.netnih.gov
C2H2 Zinc Fingers 3 separated pairs researchgate.netnih.govnih.gov3 separated pairs researchgate.netnih.govnih.gov
Nuclear Localization Signal (NLS) Present, phosphorylation-regulated researchgate.netpnas.orgnih.govnih.govPresent, generally constitutive nuclear localization researchgate.netpnas.orgplos.org
Serine-Rich Region "Serine Stripe" present researchgate.netnih.govpnas.orgnih.gov"Serine Stripe" present researchgate.netnih.govpnas.org
Overall Sequence Identity (with BNC1) 100%Slightly >40% researchgate.netnih.govpnas.orgnih.gov
Human Chromosome Location 15 nih.govnih.govpnas.org9 nih.govamegroups.orgpnas.org
Primary Tissue Distribution Basal keratinocytes, germ cells (oocytes, spermatogonia, epidermis, corneal epithelium) researchgate.netnih.govpnas.orgplos.orguniprot.orgWide (testis, kidney, uterus, intestine, skin, CNS) nih.govpnas.orgnih.govamegroups.orgplos.orgnih.gov
Subcellular Dynamics Shuttles between nucleus and cytoplasm researchgate.netpnas.orgnih.govnih.govPrimarily nuclear, localizes to nuclear speckles pnas.orgnih.govamegroups.orgplos.org
Associated Functions Transcription factor for rRNA genes, cell proliferation researchgate.netpnas.orgnih.govnih.govmRNA processing, craniofacial development, skin color, energy balance researchgate.netpnas.orgnih.govamegroups.orgplos.orgnih.gov
Potential Isoforms Not extensively notedUp to 90,000 mRNA isoforms, >2,000 proteins researchgate.netamegroups.org

Cellular Expression Patterns and Subcellular Dynamics of Basonuclins

Subcellular Localization and Compartmentalization

Association with Nucleoli and Nuclear Speckles (BNC2)

Basonuclin 2 (BNC2) is a highly conserved zinc-finger protein that is ubiquitously expressed across various cell types biologists.complos.org. Unlike its paralog BNC1, BNC2 is predominantly confined to the nucleus pnas.org. A notable characteristic of BNC2 is its distinct colocalization with SC35, a marker protein for nuclear speckles plos.orgpnas.orgnih.govresearchgate.net. This consistent colocalization strongly suggests that BNC2 plays a functional role in nuclear RNA processing plos.orgpnas.orgnih.govresearchgate.net. While BNC2 is associated with nuclear speckles, it is generally excluded from nucleoli pnas.org. Despite its exclusion from nucleoli, BNC2 has been demonstrated to bind to the ribosomal RNA (rRNA) gene promoter, indicating a potential involvement in ribosomal biogenesis or regulation researchgate.net.

Unique Localization in Spermatids (Centrosome, Mitochondria, Acrosome)

This compound, specifically BNC1, displays an unexpected and highly specialized localization pattern within the male germ cell lineage, particularly during spermatid development nih.govnih.gov. Although BNC1 RNA is expressed in mitotic spermatogonia, the protein itself is first detected at the meiotic stage in primary spermatocytes nih.govnih.gov. During spermatogenesis and spermiogenesis, BNC1 localizes to the centrosomes of meiotic spermatocytes and developing spermatids, maintaining this centriolar association throughout the differentiation process wikigenes.orgnih.govnih.govrupress.org. As spermatids undergo further differentiation, BNC1 additionally accumulates in the acrosome and the mitochondrial sheath that surrounds the flagellum wikigenes.orgnih.govnih.govrupress.org. The presence of a mitochondrial targeting sequence in one isoform of this compound (this compound 1a) suggests a specific role for this protein in germ cell mitochondrial function nih.gov. The localization of BNC1 to the acrosome further implies a potential function during or immediately following fertilization nih.govnih.gov. In mature spermatozoa, BNC1 undergoes a relocation from the nucleus to the midpiece of the flagellum oup.comimmunoway.comnih.gov. BNC1 is consistently found in spermatogonia, spermatocytes, and spermatids, but it is notably absent from Sertoli cells nih.govoup.com.

Regulatory Mechanisms of Subcellular Localization

The precise subcellular localization of this compound, particularly BNC1, is not static but is subject to intricate regulatory mechanisms pnas.orgnih.gov. A key mechanism governing this dynamic positioning is phosphorylation pnas.orgnih.gov.

Phosphorylation-Mediated Nuclear-Cytoplasmic Shuttling (e.g., Ser-541, Ser-537 in BNC1)

BNC1 contains a nuclear localization signal (NLS) and a serine-rich region, both crucial for its proper targeting pnas.orgpnas.org. Phosphorylation of specific serine residues within or adjacent to the NLS plays a pivotal role in modulating its nuclear-cytoplasmic shuttling nih.gov. Research indicates that phosphorylation at Serine-537 (Ser-537) and Serine-541 (Ser-541) of BNC1 promotes its cytoplasmic localization usbio.netimmunoway.comuniprot.orggenecards.orgfishersci.dk. Ser-541 has been identified as the primary phosphorylation site in vitro that drives cytoplasmic accumulation nih.govwikigenes.org. Experimental evidence demonstrates that substituting Ser-541 with aspartic acid, which mimics a constitutively phosphorylated state, leads to cytoplasmic localization nih.gov. Conversely, replacing both Ser-537 and Ser-541 with alanine, preventing phosphorylation, results in nuclear localization nih.gov. These findings collectively suggest that the nuclear localization of BNC1 is dependent on the dephosphorylation of these serine residues, with Ser-541 being particularly critical nih.govwikigenes.org. Therefore, the varying subcellular distributions of BNC1 observed in different keratinocyte subtypes are likely controlled by the phosphorylation status of Ser-541 nih.gov.

Molecular Mechanisms of Basonuclin Action: Transcriptional Regulation

Regulation of RNA Polymerase II (Pol II)-Mediated Transcription

While basonuclin is a known regulator of Pol I, it is also present in the nucleoplasm and can interact with its own gene promoter, suggesting it may also regulate Pol II-mediated transcription. nih.gov This dual regulatory potential has led to the proposal that this compound, much like the MYC protein, may function to coordinate the transcriptional activities of different RNA polymerases to regulate distinct cellular pathways. nih.govnih.gov

Computational models based on this compound's DNA-binding sites have been used to identify potential RNA Polymerase II target genes. nih.gov The identified targets suggest that this compound regulates the expression of proteins involved in a variety of crucial cellular functions. nih.govnih.gov

Analysis of potential this compound target genes indicates that it regulates proteins involved in maintaining chromatin structure. nih.govnih.gov Histone proteins, such as Histone H3, are fundamental components of chromatin, and their modifications play a critical role in regulating gene transcription. mdpi.comelifesciences.org High-mobility group (HMG) proteins, including HMG2, are non-histone chromosomal proteins that also influence chromatin architecture and gene expression. The regulation of such proteins by this compound would represent a key mechanism for its broader impact on gene expression.

This compound's regulatory network also includes other transcription factors. nih.govnih.gov An important connection has been identified with the Hedgehog signaling pathway, specifically with the Gli family of transcription factors (Gli1, Gli2, and Gli3). nih.govfrontiersin.orgmdpi.com In basal cell carcinoma, where the Hedgehog pathway is aberrantly activated, Gli proteins have been shown to increase the expression of this compound. nih.gov The promoter of the human this compound gene contains a Gli-binding site, which is necessary for both Gli protein binding and the subsequent transcriptional activation of this compound. nih.govresearchgate.net This establishes a direct regulatory link where Gli proteins act as upstream regulators of this compound expression. nih.gov

A significant category of this compound's Pol II target genes includes proteins involved in cell adhesion and cell-cell junctions. nih.govnih.gov These proteins are essential for tissue integrity and intercellular communication. Examples of key proteins in this category include:

Connexin 43: This protein is a primary component of gap junctions, which allow for direct communication between adjacent cells by permitting the passage of ions and small molecules. nih.govsemanticscholar.orgnih.gov The regulation of Connexin 43 is crucial for coordinated cellular activity within a tissue. mdpi.com

E-cadherin: As a calcium-dependent cell adhesion molecule, E-cadherin plays a critical role in the formation and maintenance of adherens junctions, which are vital for strong cell-cell adhesion in epithelial tissues. nih.govsemanticscholar.org Studies in mouse epidermal cells have shown that E-cadherin itself can control the function of Connexin 43-mediated gap junctions. nih.govnih.gov

The regulation of such cell-cell junction proteins by this compound underscores its importance in processes requiring tissue organization and homeostasis. nih.gov

Target Gene CategoryExamplesFunction
Chromatin Structure Histone H3, HMG2Packaging of DNA, regulation of gene accessibility. mdpi.com
Transcription Factors Gli2 (as an upstream regulator)Gli proteins regulate this compound gene expression via a binding site in its promoter. nih.govresearchgate.net
Cell-Cell Junction Connexin 43, E-cadherinMediate intercellular communication and cell-cell adhesion, respectively. nih.govsemanticscholar.org

Interaction with General Transcription Machinery and Co-regulators

This compound's mechanism of action involves intricate interactions with the cell's transcriptional machinery and various co-regulators. It is established as a transcription factor for both RNA polymerase I and II nih.gov. In the context of ribosomal RNA (rRNA) gene transcription, this compound binds to the rRNA gene promoter and is considered a cell-type-specific regulatory protein, potentially acting alongside or in place of the upstream binding factor (UBF1) pnas.org.

Beyond the core machinery, this compound collaborates with specific co-regulators to exert its effects. A key interaction identified in germ cells is with the TATA-box binding protein-associated factor 7 like (TAF7L), a germ cell-specific paralogue of a core transcription factor subunit oup.comoup.comnih.gov. Biochemical analyses have shown that BNC1 associates with TAF7L, and this complex is crucial for regulating spermatogenesis-related genes. A truncation mutation in BNC1 can disable the nuclear translocation of the BNC1/TAF7L complex, leading to disturbed gene expression oup.com.

Furthermore, the expression of this compound itself is subject to regulation by other transcription factors. The promoter of the human this compound gene contains a binding site for Gli proteins, which are the downstream effectors of the Hedgehog signaling pathway nih.govresearchgate.net. This links this compound's function to a major developmental and oncogenic pathway. There is also speculation that this compound 2 may associate with co-factors such as YAP1 and SMAD proteins to drive the expression of its target genes life-science-alliance.org.

Influence on mRNA and Protein Levels of Target Genes

This compound's role as a transcription factor directly translates to its ability to modulate the mRNA and subsequent protein levels of its target genes. Functional studies have demonstrated that this compound can upregulate transcription from a reporter construct containing the human rRNA promoter nih.gov.

In the context of spermatogenesis, a truncation mutation in mouse Bnc1 leads to impaired binding of the BNC1/TAF7L complex to the promoters of target genes like Klhl10, Tex14, and Spatc1, consequently disturbing their expression oup.com. This demonstrates a direct link between this compound binding and the transcriptional output of these genes.

Studies on this compound 2 (BNC2) have also revealed its impact on gene expression at both the mRNA and protein levels. For instance, the knockdown of BNC2 in mammary fibroblasts and breast cancer cells leads to an increase in the expression of specific collagens, which is observable at both the mRNA and the secreted protein level life-science-alliance.org. Conversely, the same study showed that BNC2 depletion caused a substantial downregulation of specific matrix metalloproteases (MMPs) life-science-alliance.org. This highlights that this compound can act as both a positive and negative regulator of gene expression depending on the cellular context and the specific target gene.

DNA Binding Specificity and Mechanisms

This compound's function as a transcription factor is fundamentally dependent on its ability to bind to specific DNA sequences within the promoter regions of its target genes. The protein exhibits a clear affinity for a segment of the promoter of the gene for rRNA pnas.org. It interacts with two distinct parts of this promoter, both of which possess dyad symmetry pnas.org. Based on DNase I footprinting data, a proposed consensus binding sequence for this compound is (A/G/C)G(C/T)G(G/A/T)C) nih.gov.

Role of Zinc Fingers in DNA Recognition

The primary structures responsible for this compound's DNA binding are its three pairs of C2H2 zinc fingers located in the C-terminal two-thirds of the protein nih.govnih.gov. These zinc finger motifs are a common feature of eukaryotic transcription factors and are crucial for recognizing and binding to specific DNA sequences, typically in the major groove of the DNA helix.

Influence of DNA Methylation Status on Promoter Binding (e.g., rDNA promoters)

The regulation of gene expression by transcription factors is intricately linked to the epigenetic state of their target promoters, with DNA methylation being a key mechanism. In mammalian cells, ribosomal RNA (rRNA) genes, or rDNA, exist in three main epigenetic states: silent, inactive (or pseudo-silent), and active anu.edu.aufrontiersin.org. Silent rDNA units are typically characterized by DNA methylation in their promoter regions and repressive histone marks frontiersin.org. The binding of transcription factors can be highly sensitive to the methylation status of CpG dinucleotides within their recognition sequences.

Research into this compound's interaction with rDNA promoters in human keratinocyte cell lines (HaCaT) has explored this relationship. This compound is known to associate with rDNA promoters in vivo nih.gov. To determine the methylation status of these specific this compound-bound promoters, studies have employed methods such as digestion with methylation-sensitive restriction enzymes (HpaII/MspI) and bisulfite sequencing researchgate.net.

Bisulfite sequencing analysis of rDNA promoters associated with this compound revealed a distinct methylation pattern when compared to promoters bound by the ubiquitous Pol I transcription regulator, UBF (Upstream Binding Factor) researchgate.net. The high-affinity binding site for this compound on the rDNA promoter overlaps with that of UBF, suggesting a potential for competitive or mutually exclusive binding to the same promoter nih.gov. The analysis of this compound-associated promoters showed they were largely unmethylated at key CpG sites, a characteristic of transcriptionally competent genes anu.edu.auresearchgate.net. This suggests that this compound preferentially binds to the subset of rDNA promoters that are epigenetically marked for active transcription.

The table below summarizes representative findings from bisulfite sequencing analysis, comparing the methylation status of a specific CpG site within the rDNA promoter region when associated with UBF versus this compound.

Table 1: Methylation Status of a Key CpG Site in rDNA Promoters

Comparison of methylation at the -132 CpG site in rDNA promoters immunoprecipitated with UBF versus this compound in HaCaT cells. Data is conceptualized from bisulfite sequencing results where an unmethylated cytosine is converted to thymine (T) researchgate.net.

Associated FactorNumber of Sequenced ClonesMethylation Status at CpG -132 (Presence of C or T)Inferred State
UBF-Associated5Predominantly C (Methylated)Associated with a mix of active and silent promoters
This compound-Associated4Predominantly T (Unmethylated)Preferentially associated with active, unmethylated promoters

Analysis of Single Nucleotide Polymorphisms (SNPs) in this compound-Bound Promoters

Single Nucleotide Polymorphisms (SNPs) are variations at a single position in a DNA sequence among individuals. When located within gene promoter regions, SNPs can alter the binding affinity of transcription factors, thereby influencing gene expression levels researchgate.netmdpi.com. This genetic variation provides another layer of regulatory complexity, complementing epigenetic modifications like DNA methylation.

Analysis of the DNA sequences of this compound-bound rDNA promoters has revealed the presence of SNPs that distinguish them from promoters bound by UBF nih.gov. This finding is significant as it suggests that the partitioning of rDNA genes into different regulatory pools is not solely a dynamic epigenetic process but is also based on stable genetic differences within the rDNA repeats themselves.

The existence of distinct SNPs in this compound-bound versus UBF-bound promoters provides a genetic basis for the selective regulation of a subset of rRNA genes nih.gov. It implies that this compound and UBF recognize and interact with different variants of rDNA promoters. This genetic selectivity ensures that this compound, a cell-type-specific factor, acts on a specific cohort of rRNA genes, potentially tailoring ribosome production to the specific needs of cells like keratinocytes and germ cells where it is predominantly expressed pnas.orgnih.gov. This mechanism allows this compound to function alongside the more general transcription factor UBF, with each regulating a different subset of the hundreds of rDNA copies present in the genome nih.gov.

The table below illustrates the concept of differential SNP patterns found in rDNA promoters associated with this compound compared to those associated with UBF.

Table 2: SNP Profiles in this compound-Bound vs. UBF-Bound rDNA Promoters

Conceptual representation of distinct Single Nucleotide Polymorphisms (SNPs) identified in the DNA sequences of rDNA promoters bound by this compound versus UBF nih.gov.

Promoter TypeSNP at Position XSNP at Position YImplication
Consensus rDNA SequenceGAReference sequence for comparison.
UBF-Bound PromotersGATend to associate with the consensus sequence.
This compound-Bound PromotersCTAssociated with specific SNPs, creating a distinct binding site profile.

Cellular and Physiological Roles of Basonuclin Proteins

Regulation of Cell Proliferation and Expansion

The presence of basonuclin is consistently linked to the proliferative capacity of cells, distinguishing it from general cell division markers by its association with both dividing and quiescent cells that retain proliferative potential imrpress.comoup.com.

This compound 1 (BNC1) is a key regulator in the maintenance of keratinocyte proliferative capacity within stratified squamous epithelia, such as the epidermis, esophagus, and cornea imrpress.compnas.orgresearchgate.net. It is predominantly found in the nuclei of proliferative basal keratinocytes and in the outer root sheath of hair follicles, which are reservoirs of precursor cells imrpress.comresearchgate.netnih.govnih.gov. Unlike the Ki-67 antigen, a marker strictly present in dividing cells, BNC1 is found in both dividing and quiescent keratinocytes that maintain their ability to proliferate imrpress.comoup.comnih.govnih.gov. Its expression is down-regulated when keratinocytes lose their proliferative ability and enter terminal differentiation imrpress.compnas.orgoup.comresearchgate.net. Studies using BNC1-null mice have confirmed its necessity for keratinocyte proliferation, demonstrating that its absence leads to thinner corneal epithelium with fewer cells and impaired wound healing plos.orgnih.govplos.org. This suggests that BNC1 regulates the mechanism of cellular proliferation rather than being part of the basic cell cycle machinery itself plos.org.

This compound 2 (BNC2) plays an essential role in the multiplication of embryonic craniofacial mesenchymal cells during embryogenesis biologists.comnih.govnih.gov. Mice lacking BNC2 exhibit severe developmental defects, including cleft palate, reduced head and tongue size, and abnormal craniofacial bone development, leading to neonatal lethality within 24 hours of birth biologists.comnih.govnih.govjax.org. Histological analysis of embryonic heads revealed that the rate of multiplication of these mesenchymal cells is significantly diminished in BNC2-deficient embryos, with a 30-50% reduction in phosphohistone H3-containing cells, indicative of fewer cells in mitosis nih.gov. This highlights BNC2's critical function in regulating cell multiplication in specific mesenchymal lineages during embryonic development nih.govnih.gov.

This compound 1 (BNC1) is crucial for maintaining epithelial homeostasis, particularly in the corneal epithelium, by coordinating cell proliferation and cell-cell adhesion plos.orgnih.govplos.org. BNC1-null mutations disrupt corneal epithelium homeostasis and delay wound healing, leading to a thinner epithelium and a reduction in cell number plos.orgnih.govplos.org. Research indicates that BNC1 influences the expression levels of genes involved in cell-cell junction and communication, such as connexin 43 and E-cadherin, in addition to regulating ribosomal RNA genes (rDNA) and other protein-coding genes plos.orgnih.govarvojournals.org. While E-cadherin mRNA levels might increase in BNC1-null corneal epithelium, its protein level is reduced, suggesting a complex regulatory interplay plos.orgnih.gov. This coordination ensures the delicate balance required for normal epithelial function and effective wound repair plos.orgplos.orgresearchgate.net.

Role in Cell Differentiation Processes

This compound proteins are also significant in guiding cells through differentiation pathways, ensuring the proper development and function of specialized cell types.

BNC1 is thought to be a transcription factor that maintains the proliferative capacity of keratinocytes and actively prevents their terminal differentiation pnas.orgpnas.orgresearchgate.netnih.govnih.govrupress.org. In cultured keratinocytes, the disappearance of BNC1 mRNA is directly associated with the loss of colony-forming ability and the concomitant appearance of mRNA for involucrin, a well-known marker of keratinocyte terminal differentiation imrpress.compnas.orgresearchgate.netnih.govnih.govrupress.org. This inverse relationship underscores BNC1's role in suppressing the differentiation program, ensuring that keratinocytes remain in a proliferative state until differentiation cues are received imrpress.compnas.orgresearchgate.net. Its expression is down-regulated as keratinocytes move into suprabasal layers and proceed with terminal differentiation pnas.org.

This compound proteins are present in the germ cells of both the testis and ovary, suggesting their involvement in gametogenic cell differentiation imrpress.compnas.orgoup.com. BNC1 is found in the nuclei of spermatogonia and spermatocytes at various developmental stages oup.comoup.com. During spermiogenesis, the process of spermatozoa formation, BNC1 undergoes a notable relocation, moving from the nucleus to the midpiece of the flagellum in mature spermatozoa pnas.orgoup.comoup.comnih.gov. In the ovary, BNC1 is primarily located in the nuclei of developing oocytes oup.comoup.com. The dual presence of BNC1 in differentiated spermatozoa and oocytes suggests its role in their differentiation and potentially in early embryonic development oup.comoup.com. Furthermore, BNC1 is required for the maintenance of spermatogenesis, as BNC1-null male mice exhibit progressive germ cell loss and testicular premature aging, leading to sub-fertility nih.govresearchgate.net. BNC1 is also involved in the positive regulation of oocyte maturation, possibly by controlling BMP15 levels and regulating the AKT signaling cascade uniprot.org. BNC2 also plays a role in male germ cells, with fetal prospermatogonia lacking BNC2 multiplying excessively and re-entering the cell cycle prematurely, as well as engaging in abnormal meiosis biologists.com.

Compound Information

Developmental Significance

This compound proteins are integral to several key developmental processes, from early embryogenesis to the formation of specific organ systems.

Contribution to Early Embryonic Development

This compound 1 (BNC1) plays a crucial role in the earliest stages of mammalian development, acting as a maternal-effect gene. The maternal products of BNC1, including its proteins and mRNAs, are essential for supporting early embryonic development before the activation of the embryonic genome biologists.comresearchgate.netbiologists.com. Research indicates that BNC1 mRNA is abundantly present in oocytes and one-cell embryos, but its levels rapidly decline during pre-implantation development, becoming undetectable by the eight-cell stage biologists.combiologists.com. Experimental knockdown of BNC1 in mouse oocytes through a transgenic-RNAi approach has been shown to result in female sub-fertility biologists.combiologists.com. Furthermore, fertilized eggs deficient in this compound failed to progress beyond the two-cell stage, demonstrating the critical maternal contribution of BNC1 to early embryonic viability biologists.combiologists.com. This deficiency also perturbed both RNA polymerase I- and II-mediated transcription and led to abnormalities in oocyte morphology biologists.combiologists.com. BNC1 is broadly suggested to be involved in the early development of embryos uniprot.orgoup.comuniprot.org.

Role as a Mammalian Maternal-Effect Gene (BNC1)

This compound 1 (BNC1) is recognized as a novel mammalian maternal-effect gene due to its abundant presence in oocytes and the maternal origin of pre-implantation embryonic this compound biologists.comresearchgate.netbiologists.com. A distinctive feature of BNC1, differentiating it from some other identified mammalian maternal-effect genes, is its apparent involvement in perturbing oogenesis itself, in addition to its role in early embryonic development biologists.com. Mutations in BNC1 have been identified in patients suffering from premature ovarian insufficiency (POI), where they are associated with reduced expression of BMP15 and meiotic defects in a mouse model bmj.com.

Spermatogenesis Regulation

Both BNC1 and BNC2 contribute to the intricate process of spermatogenesis. BNC1 is expressed within male germ cells, specifically in spermatogonia, spermatocytes, and spermatids, but is notably absent from Sertoli cells oregonstate.edunih.govnih.gov. Its presence is indispensable for the maintenance of spermatogenesis uniprot.orguniprot.orgoregonstate.edunih.gov. Studies on Bnc1-null male mice reveal a progressive loss of germ cells with age, leading to sub-fertility. The seminiferous epithelia in these mice begin to degenerate before 8 weeks of age, eventually resulting in a Sertoli cell-only phenotype oregonstate.edunih.gov. Concurrently, sperm count and motility also decline with age in Bnc1-null mice nih.gov. The Bnc1-null mutation has been shown to reduce germ cell proliferation nih.gov. During spermiogenesis, BNC1 undergoes a significant relocation, moving from the nucleus to the midpiece of the flagellum in spermatozoa oup.comuniprot.orgnih.gov. Furthermore, BNC1 has been found to cooperate with TATA-box binding protein-associated factor 7 like (TAF7L) in regulating spermatogenesis. A truncation mutation in BNC1 can disrupt the nuclear translocation of the BNC1/TAF7L complex, contributing to testicular premature aging nih.gov.

BNC2 also plays a critical role in male germ cell development. It is required for the repression of meiosis and mitosis in prospermatogonia and for the progression of meiosis during spermatogenesis nih.govbiologists.com. BNC2 expression is specifically localized to undifferentiated spermatogonia biologists.com.

Potential Role in Early Urinary-Tract Development (BNC2)

BNC2 is implicated in the early development of the urinary tract uniprot.orguniprot.orggenecards.org. Rare variants in the BNC2 gene have been associated with autosomal-dominant congenital lower urinary-tract obstruction (LUTO) uniprot.orggenecards.orgnih.govnih.gov. During human and mouse embryogenesis, BNC2 expression has been detected in the rudiments of the lower urinary tract nih.govnih.gov. Functional studies in zebrafish, where bnc2 knockdown caused pronephric-outlet obstruction and cloacal dilatation—phenotypes mirroring human congenital LUTO—further support this role. These defects could be rescued by the introduction of wild-type human BNC2 mRNA nih.govnih.gov. BNC2 expression is particularly high in phallic periurethral tissue, consistent with its involvement in urethral development nih.gov. In mouse models, Bnc2(-/-) mice exhibited a high frequency of distal urethral defects, with heterozygotes showing similar defects but with reduced penetrance nih.govnih.gov.

Epithelial Homeostasis and Tissue Repair Mechanisms (e.g., Corneal Epithelium)

This compound 1 (BNC1) is a key cell-type-specific transcription factor predominantly found in the proliferative keratinocytes of stratified epithelia, including the corneal epithelium, epidermis, and esophageal epithelium nih.govnih.govimrpress.comresearchgate.netplos.org. Its role is critical for maintaining epithelial homeostasis and facilitating tissue repair.

In the corneal epithelium, a BNC1-null mutation leads to significant disruptions in homeostasis and delays wound healing by impairing cell proliferation nih.govplos.orgarvojournals.orgplos.org. The corneal epithelium in Bnc1-null mice is notably thinner and exhibits a reduced cell number, with studies reporting a 17% reduction in cell number and a 14% thinning of the epithelium in mice researchgate.netarvojournals.orgplos.org. This reduction in epithelial thickness and cell count is directly linked to a decrease in cell proliferation, evidenced by approximately 25% fewer Ki67-positive cells in Bnc1-null epithelium researchgate.netarvojournals.orgplos.org.

BNC1's regulatory functions extend to both RNA polymerase I (Pol I) and RNA polymerase II (Pol II) transcription. It perturbs Pol I transcription by affecting a specific subset of ribosomal DNA (rDNA) transcripts nih.govresearchgate.netplos.orgarvojournals.orgplos.org. Additionally, BNC1-null mutations impact Pol II transcripts from genes encoding crucial proteins such as chromatin structure proteins (histone 3 and HMG2), transcription factor Gli2, gap-junction protein connexin 43, and the adheren E-cadherin nih.govplos.orgarvojournals.org. These findings establish BNC1 as a regulator essential for coordinating the functions of ribosomal RNA genes and a group of protein-coding genes involved in cellular processes critical for regulating cell proliferation plos.org. This compound is required for maintaining an optimal level of cell proliferation necessary for corneal epithelium homeostasis plos.orgplos.org.

Beyond its role in maintaining steady-state epithelial layers, this compound is also implicated in tissue repair mechanisms, particularly re-epithelialization during wound healing. It is speculated that this compound's ability to bind to the ribosomal RNA gene promoter and increase its transcription is crucial for the accelerated protein synthesis required during the wound healing process nih.gov.

This compound 2 (BNC2) also contributes to tissue repair by regulating extracellular matrix (ECM) production and degradation, processes vital for epithelial-mesenchymal transition (EMT) and wound healing life-science-alliance.orgnih.gov. BNC2 influences the expression of specific collagens and matrix metalloproteases, which are key components of the ECM life-science-alliance.orgnih.gov.

Genetic Regulation and Post Translational Modification of Basonuclins

Transcriptional Control of Basonuclin Genes

The synthesis of this compound is tightly controlled at the level of gene transcription, involving specific regulatory elements within its promoter, the influence of key signaling pathways, and epigenetic modifications.

Promoter Analysis: Identification of Regulatory Elements (e.g., Gli-binding site)

Analysis of the human this compound gene promoter has identified crucial regulatory elements that are essential for its expression. One of the most significant findings is the presence of a consensus binding site for the Gli family of transcription factors. nih.gov This site is a critical cis-acting element that allows for the direct regulation of the this compound gene by the Hedgehog signaling pathway. nih.gov The interaction of Gli proteins with this binding site is a key determinant of this compound's expression levels, particularly in contexts where the Hedgehog pathway is active. nih.gov

Up-regulation by Signaling Pathways (e.g., Hedgehog-Gli pathway)

The Hedgehog signaling pathway, a critical regulator of cell growth and differentiation during embryonic development and in adult tissues, plays a pivotal role in the up-regulation of this compound gene expression. nih.govnih.gov The downstream effectors of this pathway are the Gli transcription factors. monarchinitiative.orgnih.gov When the Hedgehog pathway is activated, Gli proteins translocate to the nucleus and bind to the Gli-binding site within the this compound promoter, leading to an increase in its transcriptional activity. nih.gov This connection is particularly relevant in pathological conditions such as basal cell carcinoma (BCC), the most common form of skin cancer, where aberrant activation of the Hedgehog pathway is a hallmark. nih.govwikipedia.org In BCCs, elevated levels of Gli proteins drive the overexpression of this compound, which is thought to contribute to the enhanced rRNA transcription and proliferation characteristic of these tumors. nih.gov

Summary of Research Findings on Hedgehog-Gli Regulation of this compound
FindingExperimental EvidenceSignificanceReference
Identification of a Gli-binding site in the human this compound promoter.Promoter analysis and DNA footprinting assays.Demonstrates a direct link between the Hedgehog pathway and this compound gene regulation. nih.gov
Gli proteins bind to the this compound promoter and activate transcription.Electrophoretic mobility shift assays (EMSA) and reporter gene assays.Confirms the functional role of the Gli-binding site in mediating transcriptional up-regulation. nih.govmarrvel.org
This compound expression is markedly elevated in basal cell carcinomas (BCCs).Immunohistochemical analysis of BCC tissue samples.Links aberrant Hedgehog signaling in cancer to the overexpression of this compound. nih.gov
Increased this compound levels in BCCs correlate with accelerated rRNA transcription.In situ hybridization for 47S pre-rRNA in BCCs.Suggests a functional consequence of this compound up-regulation in tumorigenesis. nih.gov

Alternative Splicing and Transcript Variants

Alternative splicing is a widespread mechanism that allows a single gene to produce multiple distinct mRNA transcripts, and consequently, different protein isoforms. The human this compound 1 (BNC1) gene is known to undergo alternative splicing, resulting in multiple transcript variants.

While the full extent of this compound's isoform diversity is still under investigation, at least two major transcript variants have been identified, leading to the production of distinct protein isoforms. nih.gov These variants arise from the use of an alternative 5' terminal exon. nih.gov This results in mRNAs that differ in their 5' untranslated region (UTR) and the initial part of their coding sequence. nih.gov Consequently, the encoded protein isoforms have different N-termini and vary in length. nih.gov

The functional differences between these this compound isoforms are not yet fully elucidated, but the structural variations suggest they may have distinct roles in cellular processes. The existence of multiple transcript variants adds another layer of complexity to the regulation of this compound's function.

Known Transcript Variants of Human this compound 1 (BNC1)
Transcript VariantProtein IsoformKey FeatureReference
Variant 1 (NM_001717.4)Isoform a (NP_001708.3)Encodes the longer, canonical isoform of this compound. nih.gov
Variant 2 (NM_001301206.2)Isoform b (NP_001288135.1)Contains an alternate 5' terminal exon, resulting in a distinct N-terminus and a shorter protein compared to isoform a. nih.gov

Post-Translational Modifications and their Functional Impact

Following its synthesis, the this compound protein can be further regulated through post-translational modifications (PTMs). These modifications can dynamically alter the protein's activity, stability, and subcellular localization.

Sumoylation (BNC1)

SUMOylation is a critical post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to and detached from target proteins, influencing their function, localization, and stability. This process is integral to a multitude of cellular activities, including the regulation of transcription, DNA repair, and cell cycle control. The SUMOylation pathway involves a cascade of enzymatic reactions.

Despite the significance of SUMOylation in cellular regulation, current scientific literature does not provide direct evidence of this compound-1 (BNC1) undergoing this specific post-translational modification. While the functional roles of many transcription factors are known to be modulated by the attachment of SUMO proteins, research has yet to specifically identify BNC1 as a substrate for the SUMOylation pathway. Therefore, the regulation of BNC1 activity through SUMOylation remains an area for future investigation.

Protein-Protein Interactions Beyond DNA Binding

This compound-1 (BNC1) extends its regulatory functions beyond direct interactions with DNA through a network of protein-protein interactions. These associations are crucial for modulating its activity and integrating its function within the broader cellular machinery. By forming complexes with other proteins, BNC1 can influence transcriptional processes and other cellular events in a more nuanced manner than through DNA binding alone. These interactions can affect its subcellular localization, its stability, and its recruitment to specific genomic loci. The subsequent sections will delve into specific examples of these interactions, highlighting the collaborative nature of BNC1 in cellular regulation.

Interactions with Transcription Factors (e.g., TAF7L for BNC1, HSF2BP)

This compound-1's role in transcriptional regulation is significantly influenced by its interactions with other transcription factors and regulatory proteins. These interactions are pivotal for its function in processes such as spermatogenesis.

Interaction with TAF7L:

Biochemical analyses have demonstrated that BNC1 associates with the TATA-box binding protein-associated factor 7 like (TAF7L), which is a germ cell-specific paralogue of the transcription factor IID subunit TAF7. This interaction has been observed both in vitro and in the testis, suggesting a direct cooperative role in regulating spermatogenesis nih.govnih.gov. It is postulated that a testis-specific transcription complex, which includes both BNC1 and TAF7L, is formed to target and regulate genes dependent on BNC1 nih.gov. The significance of this interaction is underscored by findings that a truncation mutation in BNC1 can disable the nuclear translocation of the BNC1/TAF7L complex, leading to a disruption in the expression of related genes nih.govnih.gov.

Interaction with HSF2BP:

Another significant interacting partner of BNC1 is the Heat Shock Factor 2 Binding Protein (HSF2BP). This testis-specific protein was identified as a binding partner for BNC1 through yeast two-hybrid screening. The interaction between HSF2BP and BNC1 has been shown to inhibit the transcriptional activity of BNC1. Furthermore, the co-expression of HSF2BP with BNC1 leads to a notable redistribution of BNC1 to the cytoplasm. This suggests that HSF2BP plays a crucial role in modulating the transcriptional activity and subcellular localization of BNC1 during spermatogenesis.

Interacting ProteinFunction of Interacting ProteinOutcome of Interaction with BNC1Cellular Context
TAF7LGerm cell-specific paralogue of TAF7, a subunit of Transcription Factor IIDForms a complex to cooperatively regulate spermatogenesis-specific genes.Testis (Germ Cells)
HSF2BPTestis-specific binding protein of HSF2Inhibits BNC1 transcriptional activity and sequesters BNC1 in the cytoplasm.Testis (Germ Cells)

Complex Formation with RNA Polymerase Subunits

This compound-1 (BNC1) has the unique capability to interact with promoters for both RNA polymerase I and II, suggesting a role in coordinating the transcriptional activities of these two essential enzymes. Evidence from immunoprecipitation studies indicates that BNC1 is part of a complex that includes subunits of RNA Polymerase I, specifically RPA194 and RPA116. This association is noteworthy as the complex does not appear to contain the Upstream Binding Factor (UBF), another key regulator of ribosomal DNA (rDNA) transcription.

The functional relevance of this interaction is supported by chromatin immunoprecipitation (ChIP) assays, which have shown that BNC1 is associated with rDNA promoters in human keratinocyte cell lines. Furthermore, knocking down BNC1 in these cells leads to a partial impairment of the association of the RPA194 subunit with the rDNA promoter. This indicates that BNC1 plays a role in the recruitment or stabilization of RNA Polymerase I at a subset of ribosomal RNA genes.

RNA Polymerase SubunitRNA Polymerase ComplexEvidence of InteractionFunctional Implication
RPA194RNA Polymerase IImmunoprecipitation, Chromatin Immunoprecipitation (ChIP)BNC1 knockdown partially impairs its association with the rDNA promoter.
RPA116RNA Polymerase IImmunoprecipitationForms a complex with BNC1.

Phenotypic Consequences of Basonuclin Dysregulation and Deficiency

Developmental Abnormalities

Basonuclin proteins are crucial for the proper orchestration of embryonic development. Their absence or mutation can halt development at its earliest stages or result in significant structural defects.

Deficiency in this compound 2 (BNC2) has been definitively linked to severe craniofacial abnormalities. pnas.orgamegroups.org Mice lacking BNC2 are born with a cleft of the secondary palate and exhibit abnormalities in craniofacial bones and the tongue. pnas.orgresearchgate.net These mice typically die within 24 hours of birth. pnas.orgnih.gov The underlying cause of these defects is the impaired multiplication of craniofacial mesenchymal cells during embryogenesis. pnas.orgnih.gov

The expression of the Bnc2 gene is specifically localized to mesenchymal cells in the developing palate, the periphery of the tongue, and the sheaths surrounding the brain and cartilaginous structures. pnas.org In late-stage Bnc2 deficient embryos, the proliferation rate of these essential mesenchymal cells is significantly reduced. pnas.org This failure of the palatal shelves to grow sufficiently towards the midline results in the failure of fusion, leading to a cleft palate. pnas.org Studies have shown no initial defect in the elevation of the palatal processes, but rather a failure in their subsequent growth. pnas.orgresearchgate.net These craniofacial bones are largely of neural crest origin, highlighting BNC2's critical role in the development of these cell lineages. researchgate.net

Phenotype in BNC2 Deficient Mice Description Underlying Cellular Defect
Cleft PalateFailure of the secondary palatal shelves to fuse at the midline. pnas.orgReduced proliferation of craniofacial mesenchymal cells. pnas.org
Craniofacial Bone AbnormalitiesMalformations of various craniofacial bones. pnas.orgImpaired growth of neural crest-derived bone precursors. researchgate.net
Tongue AbnormalitiesSmaller tongue size. pnas.orgresearchgate.netDiminished multiplication of mesenchymal cells at the tongue's periphery. pnas.org
Neonatal LethalityDeath within 24 hours of birth. pnas.orgnih.govConsequence of severe craniofacial defects, including cleft palate.

This compound 1 (BNC1) is recognized as a maternal-effect gene, meaning that the maternal supply of BNC1 protein and mRNA is essential for early embryonic development. biologists.comnih.gov Studies using a transgenic RNA interference (RNAi) approach to specifically knock down this compound in mouse oocytes have demonstrated its critical role. Fertilized eggs deficient in this compound fail to develop beyond the two-cell stage. biologists.comnih.gov This pre-implantation failure is a direct cause of sub-fertility in female mice with BNC1 deficiency. biologists.comnih.gov

The arrest at the two-cell stage indicates a failure in the maternal-to-zygotic transition, a critical period when the developmental control is transferred from maternal products to the embryonic genome. This compound deficiency in the oocyte appears to compromise the embryo's ability to activate its own genome and proceed with cleavage divisions. biologists.com

Reproductive System Dysfunctions

This compound 1 is intrinsically linked to female reproductive health, and its mutation is a direct cause of significant ovarian dysfunction.

Mutations in the BNC1 gene have been identified as a cause of Primary Ovarian Insufficiency (POI) in humans. oup.comnih.govpanelapp-aus.org POI is a condition characterized by the loss of normal ovarian function before the age of 40, leading to infertility and premature menopause. nih.govnih.gov

Genetic screening of families with a history of POI has revealed heterozygous frameshift and missense mutations in BNC1. oup.comnih.gov A mouse model engineered to carry a frameshift mutation homologous to one found in a human family recapitulated the POI phenotype, exhibiting infertility, reduced ovary size, and a diminished number of follicles. oup.comoup.com This demonstrates that haploinsufficiency of BNC1 is a key etiological factor in autosomal dominant POI. oup.comoup.com Mechanistically, BNC1 deficiency leads to premature activation of primordial follicles and excessive follicular atresia (degeneration). researchgate.netresearchgate.netnih.gov

BNC1 plays a crucial role within the oocyte itself, impacting its ability to mature and complete meiosis. Knockdown of BNC1 in oocytes has been shown to inhibit meiosis. oup.comnih.gov While some this compound-deficient oocytes can mature to the metaphase II stage and be ovulated, their developmental competence is severely compromised. biologists.comnih.gov

The deficiency also affects oocyte morphology, leading to cytoplasmic and cell surface abnormalities. biologists.comnih.gov Furthermore, BNC1 is implicated as a key regulator of rRNA transcription, which is essential for the growth and maturation of the oocyte. nih.gov The disruption of these fundamental processes contributes to the poor quality of oocytes and the subsequent failure of embryonic development. biologists.com

The molecular mechanism by which BNC1 deficiency leads to POI involves the dysregulation of key signaling pathways within the ovary. Research has shown that the knockdown of BNC1 leads to reduced levels of Bone Morphogenetic Protein 15 (BMP15) and phosphorylated AKT (p-AKT). oup.comnih.gov

BMP15 Signaling: BMP15 is an oocyte-secreted factor that is critical for folliculogenesis, playing a vital role in communication between the oocyte and surrounding granulosa cells. nih.gov Its downregulation in BNC1-deficient oocytes disrupts the normal development of ovarian follicles.

AKT Signaling: The PI3K/AKT signaling pathway is a central regulator of cell survival, growth, and proliferation. In the ovary, AKT is involved in activating the primordial follicle pool and controlling granulosa cell apoptosis and oocyte meiotic resumption. ehu.eusnih.gov The reduction in p-AKT levels following BNC1 knockdown disrupts these processes, contributing to the depletion of the follicular reserve seen in POI. oup.com

Recent studies have further elucidated this pathway, showing that BNC1 deficiency can trigger oocyte ferroptosis (a form of programmed cell death) through the NF2-YAP pathway, linking it to the dysregulation of lipid metabolism and redox homeostasis in the oocyte. researchgate.netnih.govresearchgate.net

Pathway Component Function in Ovary Effect of BNC1 Deficiency
BMP15 Oocyte-secreted factor essential for follicle development and oocyte-granulosa cell communication. nih.govReduced levels, leading to impaired folliculogenesis. oup.com
AKT Regulates primordial follicle activation, cell survival, and meiosis. ehu.eusnih.govReduced phosphorylation (p-AKT), contributing to follicle depletion and meiotic defects. oup.com
NF2-YAP Pathway involved in regulating cell proliferation and apoptosis.Dysregulation triggers oocyte ferroptosis, leading to premature follicular atresia. researchgate.netnih.gov

Primary Ovarian Insufficiency (POI) associated with BNC1 Mutations

Association with Ferroptosis via NF2-YAP Pathway

Recent studies have uncovered a link between BNC1 deficiency and a form of iron-dependent programmed cell death known as ferroptosis, particularly within oocytes. This process is mediated through the NF2-YAP signaling pathway. researchgate.net In epithelial cells, cell-to-cell contact, often mediated by E-cadherin, suppresses ferroptosis by activating the intracellular NF2 (also known as Merlin) and Hippo signaling pathway. nih.gov This activation normally inhibits the activity of Yes-associated protein (YAP), a transcriptional co-activator. However, in the absence of BNC1, this regulatory network is disrupted. BNC1 deficiency has been shown to trigger oocyte ferroptosis through the NF2-YAP pathway, contributing to premature follicular activation and excessive follicular atresia. researchgate.net When the Hippo signaling axis is antagonized, the proto-oncogenic YAP is free to promote ferroptosis by upregulating several modulators of this cell death process, including acyl-CoA synthetase long-chain family member 4 (ACSL4) and transferrin receptor (TFRC). nih.gov

Testicular Premature Aging and Spermatogenic Dysfunction associated with BNC1 Deficiency

This compound-1 deficiency is directly implicated in the premature aging of the testes and associated spermatogenic failure. nih.govoup.com Male mice with a heterozygous BNC1 truncation mutation show a progressive loss of fertility and exhibit signs of premature testicular aging. nih.govoup.com This condition is characterized by a decline in spermatogenesis and steroid hormone synthesis. nih.gov

Mechanistically, BNC1 functions as a critical transcription factor in the testes, regulating a suite of genes essential for sperm development. Genome-wide profiling has identified several spermatogenesis-specific gene promoters that are direct targets of BNC1, including:

Kelch-like family member 10 (Klhl10) nih.govoup.com

Testis expressed 14 (Tex14) nih.govoup.com

Spermatogenesis and centriole associated 1 (Spatc1) nih.govoup.com

Furthermore, BNC1 collaborates with the TATA-box binding protein-associated factor 7 like (TAF7L), a germ cell-specific transcription factor, to regulate this gene expression program. nih.govoup.com A mutation in BNC1 can disable the nuclear translocation of the BNC1/TAF7L complex, preventing it from binding to the promoters of its target genes. This disruption leads to impaired spermatogenesis and accelerates testicular aging. nih.gov Clinical relevance is suggested by the significantly lower expression of BNC1, TAF7L, and other related genes in the testes of men diagnosed with non-obstructive azoospermia (NOA). researchgate.netnih.gov

GeneFunction in SpermatogenesisConsequence of BNC1 Deficiency
BNC1 Transcription factor, cooperates with TAF7LImpaired regulation of spermatogenesis genes, premature testicular aging. nih.gov
TAF7L Germ cell-specific transcription factorReduced cooperation with BNC1, contributing to spermatogenic failure. nih.gov
Klhl10 Spermatogenesis-specific geneDysregulated expression. nih.govoup.com
Tex14 Spermatogenesis-specific geneDysregulated expression. nih.govoup.com
Spatc1 Spermatogenesis-specific geneDysregulated expression. nih.govoup.com

Epithelial Pathologies

Impaired Corneal Epithelium Homeostasis and Wound Repair (BNC1-Null)

In the eye, BNC1 is essential for maintaining the integrity and regenerative capacity of the corneal epithelium. A this compound-null mutation in mice leads to disrupted homeostasis and delayed wound healing by impairing cell proliferation. nih.gov The corneal epithelium relies on a delicate balance between cell proliferation and cell-cell adhesion to maintain its protective function. nih.gov

BNC1 deficiency perturbs the transcription of genes regulated by both RNA polymerase I and II. This includes:

rRNA genes (rDNA): BNC1 deficiency affects the transcription of a specific subset of ribosomal RNA genes, which is critical for protein synthesis and cell growth. nih.gov

Protein-coding genes: The mutation also alters the expression of genes encoding proteins crucial for cellular structure and function, such as histone H3, HMG2, the transcription factor Gli2, the gap-junction protein connexin 43, and E-cadherin. nih.gov

Interestingly, while the mRNA level for E-cadherin increases in BNC1-null corneal epithelium, the actual protein level is reduced, suggesting a complex regulatory role for this compound that may extend to post-transcriptional mechanisms. nih.gov This establishes this compound as a key regulator coordinating the cellular processes vital for corneal epithelium maintenance and repair. nih.gov

Gene/ProteinRole in Corneal EpitheliumEffect of BNC1-Null Mutation
rDNA Ribosome biogenesis, protein synthesisPerturbed transcription of a subset of genes. nih.gov
Histone H3, HMG2 Chromatin structurePerturbed transcription. nih.gov
Gli2 Transcription factorPerturbed transcription. nih.gov
Connexin 43 Gap-junction proteinPerturbed transcription. nih.gov
E-cadherin Adherens junction proteinIncreased mRNA levels, but reduced protein levels. nih.gov

Altered Epithelial Plasticity (e.g., Mammary Epithelial Cells)

This compound-1 plays a significant role in modulating epithelial plasticity, a process where epithelial cells can transition between different cellular states. In mammary epithelial cells, BNC1 expression influences the cellular response to Transforming growth factor-β1 (TGF-β1), a cytokine that can induce a switch from an epithelial to a mesenchymal-like state. nih.gov

Repression of BNC1 via RNA interference leads to enhanced intercellular adhesion and significantly impairs the ability of TGF-β1 to cause cell scattering and disintegration of epithelial sheets. nih.gov Conversely, forcing the expression of BNC1 appears to interfere with the formation of stable cell-cell contacts and modifies the dynamics of the plasma membrane and cytoskeleton. nih.gov These findings indicate that BNC1 is part of a larger transcription factor network that governs epithelial plasticity. This network includes reciprocal feedback loops, where BNC1 affects the expression of numerous TGF-β1 responsive genes, and some of these genes, in turn, modulate the expression of BNC1 itself. nih.gov

Epithelial Barrier Impairment (e.g., in Chronic Rhinosinusitis with Nasal Polyps)

In the context of chronic rhinosinusitis with nasal polyps (CRSwNP), this compound-1 is associated with defects in the epithelial barrier. nih.govresearchgate.net CRSwNP is a condition characterized by epithelial dysfunction and inflammation. nih.gov Studies have shown that BNC1 expression is significantly elevated in the nasal tissue of patients with CRSwNP compared to control subjects. researchgate.net

This overexpression of BNC1 is strongly correlated with increased levels of Tumor protein p63 (TP63), a known master regulator of epithelial development. nih.govresearchgate.net BNC1 is considered a direct downstream target of p63, and its upregulation is linked to both epithelial barrier defects and the characteristic Type-2 helper T-cell (TH2) inflammation seen in CRSwNP. nih.govresearchgate.net The expression of BNC1 mRNA shows a positive correlation with genes for epithelial barrier proteins (like claudins and TJP1) as well as epithelial genes involved in TH2 inflammation, such as IL33 and CCL26. nih.gov This suggests that the overexpression of BNC1, potentially driven by p63, contributes to the pathogenesis of CRSwNP by disrupting the nasal epithelial barrier. nih.govresearchgate.net

Cancer-Related Associations

The dysregulation of this compound expression has been implicated in the pathogenesis of several types of cancer. The following subsections detail the specific associations of this compound with basal cell carcinoma and hepatocellular tumors.

Elevated this compound Expression in Basal Cell Carcinoma (BCC)

Research has demonstrated a marked elevation of this compound expression in basal cell carcinoma (BCC), the most common form of skin cancer. aacrjournals.orgnih.govresearchgate.net This overexpression is linked to the aberrant activation of the Hedgehog signaling pathway, a critical element in the development of BCC. aacrjournals.orgnih.govresearchgate.net

The downstream effectors of the Hedgehog pathway, the Gli proteins, have been shown to increase the expression of this compound. aacrjournals.orgnih.gov The promoter of the human this compound gene contains a Gli-binding site, which is essential for the binding of Gli proteins and the subsequent transcriptional activation of the this compound gene. aacrjournals.orgnih.gov

A key function of this compound is its role as a transcription factor for ribosomal RNA genes (rDNA). aacrjournals.org Consequently, the elevated levels of this compound in BCC lead to an increase in the transcription of 47S pre-rRNA, a precursor to mature rRNA. aacrjournals.orgnih.gov This heightened rRNA synthesis is a characteristic feature of neoplastic cells, as it supports the increased demand for protein synthesis required for tumor growth. aacrjournals.orgnih.gov Studies have observed that within BCC, the cells exhibiting the highest levels of this compound also show the most significant increase in 47S pre-rRNA, further supporting the role of this compound in driving rRNA transcription in these cancer cells. aacrjournals.orgresearchgate.net

Immunocytochemistry and reverse transcription-PCR analyses of both infiltrative and nodular types of BCC have confirmed that the amount of this compound is significantly greater in tumor cells compared to the unaffected basal keratinocytes of the epidermis. aacrjournals.org

FindingOrganism/SystemMethodOutcomeReference
Increased this compound expressionHuman Basal Cell Carcinoma (BCC)Immunocytochemistry, Reverse Transcription-PCRThis compound levels are significantly higher in BCC tumor cells compared to normal epidermal cells. aacrjournals.org
Link to Hedgehog SignalingHuman Keratinocytes, BCC specimensPromoter analysis, Transcriptional activation assaysGli proteins, effectors of the Hedgehog pathway, bind to the this compound promoter and activate its transcription. aacrjournals.orgnih.gov
Role in rRNA SynthesisHuman Basal Cell Carcinoma (BCC)In situ hybridizationCells with the highest this compound expression show the greatest increase in 47S pre-rRNA, indicating accelerated rRNA transcription. aacrjournals.orgnih.gov

Downregulation in Hepatocellular Tumors

In contrast to its role in BCC, this compound expression is downregulated in hepatocellular carcinoma (HCC). nih.govnih.govcancer.gov Studies have investigated the expression and methylation status of two this compound homologs, BNC1 and BNC2, in HCC.

The expression levels of both BNC1 and BNC2 were found to be reduced in HCC cell lines and primary HCC tissues. nih.govnih.govcancer.gov The mechanism behind the downregulation differs between the two homologs. For BNC1, the decreased expression is attributed to epigenetic modifications. nih.govnih.gov Specifically, hypermethylation of the BNC1 promoter is significantly higher in tumor tissues compared to adjacent non-tumor tissues. nih.govnih.gov Treatment with a DNA methyltransferase inhibitor, 5-Aza-2'-Deoxycytidine, was shown to significantly increase BNC1 expression in methylated HCC cell lines, confirming the role of epigenetic silencing. nih.govnih.gov

For BNC2, the downregulation is associated with genetic alterations. nih.govnih.gov While no methylation of the BNC2 promoter was observed in HCC tumor tissues, a frequent deletion of the BNC2 gene was identified. nih.govnih.gov This suggests that chromosomal loss is a primary reason for the reduced expression of BNC2 in HCC. nih.govnih.gov

FindingOrganism/SystemMethodOutcomeReference
Downregulation of BNC1 and BNC2Human Hepatocellular Carcinoma (HCC) cell lines and primary tissuesReal-time RT-qPCRmRNA expression levels of both BNC1 and BNC2 are significantly lower in HCC compared to non-tumor tissues. nih.govcancer.gov
Epigenetic Silencing of BNC1Human Hepatocellular Carcinoma (HCC) tissues and cell linesMethylation-specific PCR, Treatment with 5-Aza-2'-DeoxycytidineBNC1 promoter hypermethylation is frequent in HCC and contributes to its downregulation. nih.govnih.gov
Genetic Deletion of BNC2Human Hepatocellular Carcinoma (HCC) tissuesAnalysis of chromosomal lossFrequent deletion of the BNC2 gene is observed, leading to its lower expression. nih.govnih.gov

Advanced Research Methodologies and Experimental Models in Basonuclin Studies

Genetic Manipulation Techniques

Genetic manipulation techniques have been instrumental in elucidating the in vivo functions of basonuclin. By creating models where the this compound gene (Bnc1 or Bnc2) is inactivated or its expression is reduced, researchers can observe the resulting physiological and cellular effects.

Gene knockout mouse models, where a specific gene is rendered inoperative, have provided foundational knowledge about the essential roles of both this compound 1 (Bnc1) and this compound 2 (Bnc2).

A whole-body Bnc1-knockout mouse model was successfully generated and found to be viable. However, these mice exhibit distinct phenotypes, including a thinner corneal epithelium, indicating that homeostasis in this tissue is perturbed. plos.org Furthermore, these mice show impaired wound repair in the corneal epithelium, highlighting Bnc1's role in maintaining epithelial integrity. plos.org

In contrast, the knockout of the Bnc2 gene in mice typically results in neonatal lethality. nih.govnih.gov Surviving Bnc2-/- mice display severe dwarfism and significant craniofacial abnormalities. nih.govnih.gov Additionally, hair follicles in these mice fail to develop properly and remain arrested in the telogen (resting) phase, demonstrating that BNC2 is required for the regeneration of the hair follicle. nih.gov Interestingly, knock-in mice engineered to express Bnc1 in place of Bnc2 still perish at birth with the same craniofacial defects as the Bnc2 knockout mice, indicating that BNC1 cannot functionally compensate for the loss of BNC2. nih.gov

ModelGene TargetedKey Phenotypic FindingsReference
Bnc1 Knockout Mouse Bnc1Viable; Thinner corneal epithelium; Impaired corneal wound repair. plos.org
Bnc2 Knockout Mouse Bnc2Neonatal lethality; Craniofacial abnormalities; Severe dwarfism; Arrested hair follicle development. nih.govnih.gov

RNA interference (RNAi) is a powerful technique for silencing gene expression post-transcriptionally. It has been adapted in both transgenic animal models and cell culture systems to study this compound.

A key study utilized a transgenic-RNAi approach to specifically knockdown this compound in mouse oocytes. nih.govbiologists.com This oocyte-specific reduction of this compound led to female sub-fertility. The knockdown perturbed transcription mediated by both RNA polymerase I and II and caused morphological abnormalities in the oocytes. nih.govbiologists.com Fertilized eggs deficient in this compound failed to develop past the two-cell stage, identifying this compound as a critical maternal-effect gene necessary for early embryonic development. nih.govbiologists.com

In cell culture, small interfering RNA (siRNA) and short hairpin RNA (shRNA) are commonly used to achieve transient or stable gene knockdown. Studies in breast cancer cell lines have used siRNA to knockdown BNC2, which resulted in altered expression of genes associated with the extracellular matrix (ECM), including specific collagens and matrix metalloproteases. nih.govlife-science-alliance.org Similarly, inducible shRNA vectors have been employed to study the effects of BNC2 knockdown on cell motility and wound healing. nih.gov

RNAi ApproachModel SystemTarget GeneMajor Research FindingsReference
Transgenic RNAi Mouse OocytesBnc1Resulted in female sub-fertility; developmental arrest at the two-cell embryo stage. nih.govbiologists.com
siRNA Knockdown Human Keratinocyte (HaCaT) CellsBNC1Reduced levels of 47S pre-rRNA; impaired association of RNA Polymerase I with rDNA promoter. nih.gov
siRNA/shRNA Knockdown Breast Cancer Cell LinesBNC2Regulated expression of extracellular matrix genes; promoted cell motility and invasion. nih.govlife-science-alliance.org

Targeted mutagenesis allows for the introduction of specific nucleotide changes to study the functional significance of particular amino acid residues. This has been particularly valuable for investigating the role of phosphorylation in regulating this compound's function.

The subcellular localization of this compound is controlled by phosphorylation. Studies have shown that this compound is susceptible to serine-phosphorylation, which promotes its accumulation in the cytoplasm. nih.govbiologists.com To pinpoint the specific residues involved, site-directed mutagenesis was used to substitute key serine residues within the region containing the nuclear localization signal.

Substitution of Serine-541 (Ser-541) with aspartic acid, which mimics the negative charge of a phosphate (B84403) group, resulted in the protein being predominantly localized to the cytoplasm. A similar, though weaker, effect was observed when Ser-537 was substituted with aspartic acid. Conversely, when both serine residues were substituted with alanine, an amino acid that cannot be phosphorylated, the this compound mutant remained localized in the nucleus. These findings demonstrate that the dephosphorylation of serine, primarily at position Ser-541, is a critical requirement for this compound's nuclear localization. nih.govbiologists.com

Molecular Interaction and Binding Assays

As a transcription factor, this compound's primary function is mediated by its interaction with DNA. Assays that map these protein-DNA interactions are crucial for identifying the genes and pathways regulated by this compound.

Chromatin Immunoprecipitation (ChIP) is a technique used to investigate the interaction between proteins and DNA in the cell's natural chromatin context. When coupled with high-throughput sequencing (ChIP-seq), it can map these interactions across the entire genome.

ChIP assays have been used to confirm that this compound associates with the promoters of ribosomal RNA genes (rDNA) in human keratinocyte (HaCaT) cells. nih.gov These studies also suggested that this compound and another transcription factor, UBF, may interact with different subsets of rDNA promoters. nih.gov Furthermore, immunoprecipitation data indicate that this compound is part of a complex that includes subunits of RNA Polymerase I, but not UBF. nih.gov

More recently, two ChIP-seq studies have been conducted for BNC2, identifying matrisomal genes (genes encoding extracellular matrix proteins) as being enriched among its targets. life-science-alliance.org This genome-wide data corroborates findings from RNAi studies and solidifies BNC2's role as a key regulator of the ECM. nih.govlife-science-alliance.org

DNase I footprinting is a high-resolution technique used to identify the specific DNA sequence to which a protein binds. The principle is that a bound protein protects the DNA from cleavage by the DNase I enzyme, leaving a "footprint" on a sequencing gel.

This method was instrumental in defining the DNA-binding characteristics of this compound. It was demonstrated that this compound's three pairs of zinc fingers produce three distinct DNase I footprints on the promoters of both human and mouse ribosomal RNA genes (rDNA). nih.govnih.gov A similar footprinting pattern was also found on the promoter of the human this compound gene itself, suggesting autoregulation. nih.govnih.gov The oligonucleotide sequences protected within these footprints were subsequently used to build a computational model to search for and identify potential this compound target genes throughout the genome. nih.govnih.gov

AssayPrincipleApplication in this compound StudiesKey FindingsReference
ChIP / ChIP-seq Immunoprecipitation of protein-DNA complexes to identify in vivo binding sites.To confirm this compound's association with rDNA promoters and identify genome-wide targets.This compound binds to rDNA promoters in HaCaT cells; BNC2 targets are enriched for matrisomal genes. life-science-alliance.orgnih.gov
DNase I Footprinting A bound protein protects DNA from DNase I cleavage, revealing the specific binding sequence.To precisely map this compound's binding sites on target promoters.Identified three distinct footprints on rDNA and this compound gene promoters, mediated by its zinc fingers. nih.govnih.gov

Electrophoretic Mobility Shift Assays (EMSA)

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study protein-DNA or protein-RNA interactions. wikipedia.orglicorbio.com This method is based on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free, unbound nucleic acid probe. wikipedia.orglicorbio.comnih.gov

In the context of this compound research, EMSA has been instrumental in elucidating its role as a DNA-binding protein. Studies have employed this technique to demonstrate that the zinc fingers of this compound directly interact with specific DNA sequences. For instance, the N-terminal pair of zinc fingers of this compound has been shown to bind to sequences within the promoter region of the 45S ribosomal RNA (rRNA) gene. nih.govbiologists.com This interaction is significant as it suggests this compound's involvement in regulating the transcription of rRNA genes, a critical process for ribosome biogenesis and cell growth. nih.govbiologists.com

The assay involves incubating a labeled DNA probe containing the putative binding site with purified this compound protein or nuclear extracts containing the protein. The resulting mixture is then resolved on a gel. A "shift" in the mobility of the labeled probe, appearing as a band higher up the gel compared to the free probe, indicates the formation of a this compound-DNA complex. wikipedia.orgnih.gov Further experiments, such as competition assays using unlabeled specific or non-specific DNA, can confirm the specificity of this interaction.

Co-Immunoprecipitation for Protein-Protein Interactions

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify and study protein-protein interactions in vivo. nih.govnih.govantibodiesinc.com The principle of Co-IP involves using an antibody specific to a "bait" protein to pull it out of a cell lysate. Any proteins that are bound to the bait protein (the "prey") will be pulled down as well, as part of a complex. antibodiesinc.comptglab.com This entire complex is then captured on beads (commonly Protein A/G beads) that bind the antibody, and the interacting proteins can be identified through methods like Western blotting or mass spectrometry. antibodies.com

While specific studies detailing the use of Co-IP to identify novel this compound interaction partners are not extensively documented in the provided search results, this methodology is highly applicable for exploring this compound's functional networks. Given that this compound is a transcription factor that shuttles between the nucleus and cytoplasm, it is likely to interact with a variety of other proteins to carry out its functions. nih.gov

A typical Co-IP experiment to investigate this compound's interactome would involve the following steps:

Lysate Preparation: Cells or tissues expressing this compound are lysed under non-denaturing conditions to preserve protein-protein interactions. antibodiesinc.com

Immunoprecipitation: The lysate is incubated with an antibody specific to this compound.

Complex Capture: Protein A/G-conjugated beads are added to bind the antibody-basonuclin-partner complex.

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the complex is then eluted from the beads.

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed. Western blotting with an antibody against a suspected interacting protein can confirm a hypothesized interaction, while mass spectrometry can identify a broader range of unknown binding partners.

This technique could be used to identify co-factors, transcriptional machinery components, or signaling molecules that associate with this compound to regulate gene expression and other cellular processes.

Gene Expression and Transcriptional Analysis

Microarray and RNA Sequencing for Genome-Wide Expression Profiling

Microarray and RNA Sequencing (RNA-Seq) are high-throughput technologies that allow for the comprehensive analysis of gene expression on a genome-wide scale. researchgate.netmdpi.com These techniques have been applied in this compound research to understand its regulatory functions and the downstream pathways it influences.

RNA-Seq studies have been particularly insightful in defining the role of this compound-2 (BNC2). For example, RNA-Seq analysis of BT549 breast cancer cells after BNC2 knockdown revealed that BNC2 regulates a significant number of genes associated with the extracellular matrix (ECM). life-science-alliance.org This finding points to a novel function for BNC2 in controlling the composition and degradation of the ECM by modulating the expression of specific collagens and matrix metalloproteases. life-science-alliance.orgresearchgate.net The data from such experiments are often represented in heat maps and volcano plots to visualize the genes that are significantly up- or down-regulated upon perturbation of this compound expression. life-science-alliance.org

Weighted Gene Co-expression Network Analysis (WGCNA) of large datasets, such as The Cancer Genome Atlas (TCGA), has also been used to place BNC2 within a network of co-expressed genes. This approach identified BNC2 as a central component of a gene module associated with the epithelial-mesenchymal transition (EMT) and the ECM. nih.gov

Research FindingTechnique UsedCell Line/ModelKey Genes/Pathways Affected
BNC2 regulates ECM composition and degradationRNA-SeqBT549 breast cancer cellsCollagens, Matrix Metalloproteases
BNC2 is a central component of an EMT/ECM gene moduleWGCNATCGA breast cancer cohortEpithelial-Mesenchymal Transition

Quantitative Real-Time PCR (RT-qPCR)

Quantitative Real-Time PCR (RT-qPCR) is a sensitive and widely used technique for measuring the abundance of specific mRNA transcripts. scispace.com It is often used to validate findings from genome-wide expression studies like microarrays or RNA-Seq, or to directly compare the expression levels of a gene across different tissues or experimental conditions.

In this compound research, RT-qPCR has been employed to quantify the relative amounts of this compound-1 (BNC1) and this compound-2 (BNC2) mRNAs in various mouse tissues and human cells. For instance, one study used RT-PCR to show that BNC2 mRNA is present in all examined mouse tissues, with the highest abundance in the testis and kidney. nih.gov In contrast, BNC1 mRNA was detected only in the testis and epidermis. nih.gov Another study utilized qRT-PCR to measure gene expression changes in breast cancer cell lines following the knockdown of BNC2, confirming its role in regulating markers of the epithelial-mesenchymal transition. life-science-alliance.org

Table: Relative mRNA Expression of this compound 1 and 2 in Mouse Tissues (as determined by RT-PCR)

Tissue This compound 1 (BNC1) mRNA This compound 2 (BNC2) mRNA
Testis Present Most Abundant
Kidney Not Detected Abundant
Epidermis Present Less Abundant
Small Intestine Not Detected Less Abundant
Liver Not Detected Trace Amounts
Colon Not Detected Trace Amounts

Data synthesized from descriptive findings in the literature. nih.gov

Northern Blot Analysis

Northern blotting is a classic technique used to detect and measure the size of specific RNA molecules in a sample. genome.gov It involves separating RNA by size via gel electrophoresis, transferring it to a membrane, and then hybridizing it with a labeled probe specific to the RNA of interest. genome.gov

This method has been utilized in the characterization of this compound transcripts. Northern blot analysis was instrumental in revealing the existence of multiple transcripts for this compound-2 (BNC2) in various tissues, including the reproductive system (ovary and testis), kidney, and skin. nih.gov In studies involving knockout mouse models, Northern blotting provided definitive evidence of the absence of bnc2 mRNA in homozygous knockout embryos (bnc2-/-), confirming the successful disruption of the gene. researchgate.net For example, analysis of embryos at day E17.5 showed that while wild-type and heterozygous embryos expressed several bnc2 mRNA transcripts of varying sizes (e.g., 4, 6, and 9 kb), these were virtually absent in the knockout embryos. researchgate.net

Cellular and Developmental Biology Techniques

A variety of cellular and developmental biology techniques have been essential for understanding this compound's subcellular localization and its physiological functions during development.

Immunocytochemistry and Immunofluorescence have been used to determine the localization of this compound within cells and tissues. These studies have shown that this compound is predominantly a nuclear protein, consistent with its proposed role as a transcription factor. nih.govpnas.org However, it can also be found in the cytoplasm, suggesting that its movement between these compartments is regulated. pnas.org In developing spermatids, this compound exhibits a surprising and dynamic localization pattern, being found in the centrosome, mitochondria, and acrosome at different stages, pointing towards specialized roles in spermiogenesis. nih.gov

Transgenic and Knockout Models are powerful tools for investigating gene function in a whole-organism context. The generation of this compound-2 (bnc2) knockout mice revealed that this protein is crucial for the proliferation of craniofacial mesenchymal cells during embryonic development. pnas.org The absence of bnc2 leads to severe craniofacial abnormalities, highlighting its essential role in the proper formation of the head and face. pnas.org

Transgenic-RNAi (RNA interference) has been used to specifically knock down this compound in mouse oocytes. This approach demonstrated that this compound is a maternal-effect gene, meaning the maternal supply of the protein is crucial for early embryonic development. biologists.com this compound deficiency in oocytes was found to disrupt transcription and affect oocyte morphology, leading to female sub-fertility. biologists.com

Table of Mentioned Compounds

Compound Name
This compound
This compound-1

Cell Culture Models (e.g., HaCaT cells, Keratinocytes, HEK293T cells)

In vitro cell culture systems are fundamental tools for studying the molecular biology of this compound. These models provide a controlled environment to investigate gene regulation, protein-protein interactions, and cellular responses.

HaCaT Cells: The spontaneously immortalized human keratinocyte cell line, HaCaT, is a primary model for this compound research. nih.govcytion.com This is because this compound is highly expressed in the proliferative basal keratinocytes of stratified epithelia. nih.gov Studies have utilized HaCaT cells to demonstrate this compound's association with ribosomal DNA (rDNA) promoters via chromatin immunoprecipitation (ChIP) assays. nih.gov Researchers have also established this compound knock-down models in HaCaT cells using siRNA to validate its role in regulating the synthesis of 47S pre-rRNA. nih.gov

Keratinocytes: As this compound is predominantly expressed in the keratinocytes of the skin and other stratified epithelia, primary keratinocyte cultures are essential for studying its function in a context that closely mimics its native environment. sci-hub.senih.gov In human keratinocytes, this compound has been shown to associate with rDNA loci and upregulate transcription from reporter constructs containing the human rRNA promoter. sci-hub.se

HEK293T Cells: Human Embryonic Kidney 293T (HEK293T) cells are a versatile and commonly used cell line in molecular biology for their high transfectability. While not a primary model for this compound's endogenous function due to lower expression levels compared to keratinocytes, they have been used in comparative studies. For instance, the expression of other proteins in HEK293 cells has been compared against levels in HaCaT cells to provide a baseline for keratinocyte-specific functions. nih.govresearchgate.net

Cell LineTypeRelevance to this compound Research
HaCaT Immortalized Human KeratinocytesKey model for studying this compound's role in rRNA gene regulation and its interaction with rDNA promoters. nih.govcytion.com
Primary Keratinocytes Normal Human Epidermal CellsUsed to study this compound's function in its native cellular context, particularly regarding epidermal differentiation. sci-hub.se
HEK293T Human Embryonic Kidney CellsEmployed in comparative and mechanistic studies, often for their high efficiency in transfection experiments. nih.govresearchgate.net

Immunocytochemistry and Immunoblotting for Protein Detection and Localization

Immunodetection techniques are indispensable for visualizing this compound within cells and quantifying its expression levels.

Immunocytochemistry (ICC): This technique uses antibodies to detect the specific location of this compound within cells. Immunofluorescence, a type of ICC, has been used in transfected HeLa cells to demonstrate that full-length this compound-2 exclusively localizes to the nucleus, which suggests a primary role in nuclear functions like gene regulation. sci-hub.se The method allows for the precise visualization of subcellular distribution, such as its co-localization with specific nuclear structures. nih.gov

Immunoblotting (Western Blotting): Western blotting is a widely used method to detect and quantify this compound protein from cell or tissue extracts. cellsignal.com This technique has been instrumental in confirming the expression of this compound-2 in various cell lines and verifying the successful knockdown of the protein using siRNA or shRNA. nih.gov Furthermore, immunoprecipitation followed by Western blotting has been used to identify proteins that interact with this compound. For example, this approach revealed that in HaCaT cells, this compound is part of a complex that includes the RPA194 and RPA116 subunits of RNA Polymerase I. nih.gov

TechniquePurposeKey Findings in this compound Research
Immunocytochemistry (ICC) Determines the subcellular localization of the protein.Showed that this compound-2 is exclusively localized to the nucleus in transfected cells. sci-hub.se
Immunoblotting (Western Blot) Detects and quantifies protein levels in a sample and confirms protein-protein interactions.Confirmed expression and knockdown of this compound; identified its association with RNA Polymerase I subunits. nih.govnih.gov

In Vitro Fertilization and Embryo Culture

This compound has been identified as a crucial maternal-effect gene, and its study is highly relevant to the fields of reproductive biology and assisted reproductive technologies like IVF.

Research using transgenic RNA interference (RNAi) to specifically deplete this compound in mouse oocytes has shown that its deficiency leads to female sub-fertility. nih.gov While some this compound-deficient oocytes could mature and be ovulated, the resulting fertilized eggs failed to develop beyond the two-cell stage. nih.gov This pre-implantation failure highlights this compound's essential role in early embryonic development. These findings are critical for understanding the molecular requirements for successful embryo culture, as the goal of any embryo culture system is to support development to the blastocyst stage for transfer. nih.govnih.gov The study of this compound provides insight into the fundamental genetic factors, derived from the oocyte, that are necessary for an embryo to progress through the initial cleavage stages in an in vitro environment. nih.gov

Histological Analysis of Tissues and Organs

Histological analysis, often combined with immunohistochemistry, is used to examine the expression and localization of this compound within the context of intact tissues and organs. researchgate.netresearchgate.net These studies have been fundamental in defining the specific cell types where this compound is active.

Early studies revealed that this compound is largely confined to the basal cells of stratified squamous epithelia and to reproductive germ cells in both the testis and ovary. nih.gov In the seminiferous tubules of the testis, immunohistochemical staining has detected this compound in the nuclei of developing germ cells. sci-hub.se This specific localization points to a role in the proliferation and differentiation of these cell populations. Such analyses are critical for correlating this compound expression with specific developmental stages or physiological states of a tissue.

Epigenetic Analysis

Epigenetic modifications, particularly DNA methylation, play a significant role in regulating gene expression. Methodologies that profile these modifications are used to understand how this compound's interaction with DNA may be influenced by the epigenetic state of its target genes, such as the ribosomal RNA genes (rDNA).

Bisulfite Sequencing for DNA Methylation Profiling

Bisulfite sequencing is considered the gold standard for analyzing DNA methylation at single-nucleotide resolution. nih.gov The process involves treating genomic DNA with sodium bisulfite, which converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. nih.govnih.gov Subsequent PCR amplification and sequencing reveal the original methylation status of every cytosine in the region of interest.

This technique was employed to investigate the methylation status of the rDNA promoter region with which this compound interacts in HaCaT cells. researchgate.net The sequencing results of multiple clones from this compound-associated rDNA promoters showed a lack of methylation at the CpG sites within this region. researchgate.net This finding suggests that this compound preferentially binds to an unmethylated rDNA promoter to regulate rRNA synthesis.

Restriction Enzyme Sensitivity Assays (e.g., HpaII/MspI)

Restriction enzyme sensitivity assays provide a targeted method for assessing the methylation status of specific CpG sites within a recognition sequence. The HpaII/MspI assay is a classic example that utilizes a pair of isoschizomers—enzymes that recognize the same DNA sequence (5'-CCGG-3') but have different sensitivities to cytosine methylation.

HpaII: Is methylation-sensitive and will not cleave the DNA if the internal cytosine is methylated. neb.com

MspI: Can cleave the DNA regardless of the methylation status of the internal cytosine, though it is inhibited by methylation of the external cytosine. neb.comnih.govthermofisher.com

This differential sensitivity was used to analyze the rDNA promoter in HaCaT cells. Genomic DNA associated with this compound was digested with either HpaII or MspI. Subsequent PCR amplification of the promoter region showed that both enzymes were able to digest the DNA, as indicated by the failure to amplify the target region post-digestion. researchgate.net This result corroborated the bisulfite sequencing data, confirming that the CpG sites within the HpaII/MspI recognition sequences of the this compound-associated rDNA promoter are unmethylated. researchgate.net

Analysis MethodPrincipleApplication in this compound Research
Bisulfite Sequencing Chemical conversion of unmethylated cytosines to uracil, allowing for single-nucleotide resolution mapping of methylation after sequencing. nih.govUsed to show that the this compound-associated rDNA promoter is unmethylated in HaCaT cells. researchgate.net
HpaII/MspI Assay Differential digestion of DNA based on the methylation status of the 5'-CCGG-3' recognition site. neb.comnih.govConfirmed the unmethylated state of the rDNA promoter region that interacts with this compound. researchgate.net

Future Directions and Unexplored Avenues in Basonuclin Research

Elucidating the Full Repertoire of Basonuclin Target Genes

This compound is a unique transcription factor known to interact with the promoters of genes transcribed by both RNA polymerase I and II. researchgate.netnih.govnih.gov Its action is mediated by three pairs of evolutionarily conserved zinc fingers. researchgate.netnih.govnih.gov While initial studies have identified the ribosomal RNA gene (rDNA) as a key target of this compound, the complete spectrum of its target genes is far from established. nih.gov

Future research should focus on a comprehensive, genome-wide identification of this compound binding sites. Techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-Seq) in various cell types where this compound is prominently expressed, such as keratinocytes and germ cells, will be instrumental. nih.gov Computational models, based on the established DNase I footprints of this compound on the rDNA and its own gene promoters, have predicted that this compound regulates a diverse set of RNA polymerase II target genes. researchgate.netnih.govnih.gov These genes are implicated in a wide array of cellular functions. researchgate.netnih.govnih.gov

Functional Group of Predicted this compound Target GenesExamples of Cellular Processes
Chromatin StructureRegulation of gene accessibility and expression
Transcription/DNA-BindingControl of gene expression programs
Adhesion/Cell-Cell JunctionMaintenance of tissue integrity and communication
Ion ChannelsRegulation of cellular excitability and transport
Signal TransductionRelaying of extracellular signals to the cell interior
Intracellular TransportMovement of molecules within the cell

Furthermore, studies on this compound-2 (BNC2) have revealed its role in regulating the expression of genes involved in the extracellular matrix (ECM) and interferon-stimulated genes (ISGs). life-science-alliance.orgnih.gov A thorough elucidation of the target genes for both this compound 1 (BNC1) and BNC2 will be crucial to understanding their distinct and potentially overlapping functions in both physiological and pathological contexts.

Comprehensive Mapping of Protein Interaction Networks

The function of a protein is often dictated by its interactions with other proteins. To date, a comprehensive map of the this compound interactome is lacking. Identifying the full spectrum of this compound-interacting proteins will provide critical insights into its regulatory mechanisms and functional pathways.

Methodologies such as yeast two-hybrid screening, co-immunoprecipitation followed by mass spectrometry (Co-IP/MS), and proximity-dependent biotin identification (BioID) can be employed to systematically identify this compound's binding partners in an unbiased manner. nih.govnih.govembopress.orgmdpi.comspringernature.com Preliminary evidence suggests that this compound 2, but not this compound 1, colocalizes with the splicing factor SC35 in nuclear speckles, hinting at a potential role in pre-mRNA processing. nih.gov Additionally, the long non-coding RNA LINC01305 has been shown to recruit this compound 1 to regulate the expression of G-protein pathway suppressor 1 (GPS1) in esophageal squamous cell carcinoma, indicating a functional interaction within a larger complex. nih.gov A systematic approach to mapping these interactions will undoubtedly uncover novel regulatory networks.

Detailed Structural Biology of this compound-DNA and this compound-Protein Complexes

A fundamental understanding of how this compound recognizes its specific DNA targets and interacts with its protein partners requires high-resolution structural information. This compound contains three pairs of C2H2-type zinc fingers, a common DNA-binding motif. pnas.orgnih.govnih.gov While the crystal structure of other zinc finger proteins, such as Zif268, complexed with DNA provides a valuable framework, the specific structural details of this compound's interaction with its DNA binding sites remain unknown. nih.gov

Future efforts should be directed towards the crystallization and structure determination of the this compound zinc finger domains in complex with their cognate DNA sequences from the promoters of target genes like rDNA. Similarly, solving the structures of this compound in complex with its key protein interactors will be essential. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy will be pivotal in revealing the molecular basis of these interactions at an atomic level. mdpi.commdpi.comresearchgate.net Such structural insights will not only elucidate the mechanisms of this compound function but could also guide the design of molecules to modulate its activity.

Investigation of this compound's Role in Other Biological Processes and Disease States

Research has implicated this compound in a variety of biological processes and diseases, yet its role in many other contexts remains unexplored. This compound's expression is closely linked to cellular proliferative capacity and is downregulated during terminal differentiation in keratinocytes. nih.govrupress.org

Biological Process/Disease StateObserved Role of this compound (BNC1/BNC2)
Craniofacial DevelopmentThis compound 2 is essential for the multiplication of craniofacial mesenchymal cells. pnas.org
SpermatogenesisThis compound 2 is required for proper mitotic arrest and meiotic progression in male germ cells. biologists.comnih.gov
OogenesisThis compound 1 is implicated in oocyte maturation. uniprot.org
Esophageal Squamous Cell CarcinomaThis compound 1 is upregulated and promotes proliferation and metastasis. nih.gov
Ovarian CarcinomaDownregulation of this compound 1 is observed, suggesting a tumor-suppressive role. nih.gov
Epithelial-Mesenchymal Transition (EMT)This compound 2 is a central component of an EMT and ECM gene expression module. researchgate.netlife-science-alliance.orglife-science-alliance.org

Given its fundamental roles in cell proliferation and gene regulation, it is highly probable that this compound is involved in a broader range of physiological and pathological processes. Future investigations should explore its potential involvement in wound healing, tissue regeneration, and other developmental processes. Furthermore, its dysregulation in various cancers warrants a more systematic investigation across a wider range of tumor types to clarify its context-dependent roles as both a potential oncogene and a tumor suppressor.

Therapeutic Implications of Modulating this compound Activity (focus on mechanistic insights, not clinical applications)

The emerging understanding of this compound's role in disease, particularly in cancer, suggests that it could be a viable therapeutic target. The ability to modulate this compound's activity holds promise for therapeutic intervention, but this requires a deep understanding of the underlying molecular mechanisms.

One key regulatory mechanism is post-translational modification. For instance, the phosphorylation of serine residue 541 in this compound 1 has been shown to promote its cytoplasmic localization, thereby regulating its nuclear activity. pnas.org Identifying the kinases and phosphatases that control this phosphorylation event could offer a strategy to indirectly modulate this compound's function.

Furthermore, disrupting the interaction of this compound with its specific DNA binding sites or with key protein partners could be another avenue. For example, in esophageal squamous cell carcinoma, targeting the LINC01305-BNC1-GPS1 axis could be a potential therapeutic strategy. nih.gov The development of small molecules or peptidomimetics that interfere with these interactions could selectively modulate this compound's activity in cancer cells. mdpi.com A thorough understanding of the structural biology of these complexes, as mentioned in section 9.3, would be invaluable for such structure-based drug design. Future research should focus on elucidating these regulatory mechanisms to pave the way for the development of novel therapeutic strategies that target this compound activity.

Q & A

Q. What is the primary molecular role of basonuclin in keratinocytes and germ cells?

this compound functions as a transcription factor that binds to the promoter of ribosomal RNA (rRNA) genes (rDNA) via three conserved C2H2 zinc finger domains. Its interaction with rDNA facilitates rRNA synthesis, which is critical for cell proliferation in stratified epithelia (e.g., skin, cornea) and germ cells. This role is supported by chromatin immunoprecipitation (ChIP) and DNase I footprinting experiments demonstrating direct binding to rDNA promoters .

Q. Which experimental techniques are essential to confirm this compound’s interaction with rDNA promoters?

Key methodologies include:

  • ChIP assays : To identify physical binding of this compound to rDNA promoters in vivo (e.g., using antibodies like alpha-hB34) .
  • DNase I footprinting : To map conserved binding sites on rDNA promoters .
  • siRNA knockdown : To observe downstream effects on rRNA synthesis (e.g., reduced 47S pre-rRNA levels in HaCaT cells) .

Q. How does this compound’s knockout affect epithelial homeostasis?

this compound-null mice exhibit impaired corneal epithelial thickness (14% reduction) and delayed wound healing due to decreased keratinocyte proliferation, not apoptosis. This is linked to dysregulated E-cadherin protein levels (post-transcriptional regulation) and altered rDNA transcription .

Advanced Research Questions

Q. How does cell density influence the detection of this compound’s regulatory effects on rRNA synthesis?

this compound’s role in rRNA synthesis is detectable only at high cell densities (e.g., 4.5 × 10⁵ cells/cm² in HaCaT cultures). At lower densities, cell proliferation-driven rRNA synthesis masks this compound’s contribution. Experimental designs must standardize seeding densities and harvest times to isolate this compound-specific effects .

Q. What explains discrepancies in this compound’s association with Pol I subunits under varying experimental conditions?

Immunoprecipitation (IP) studies show that only a fraction of Pol I subunits (e.g., RPA194, RPA116) co-precipitate with this compound, suggesting transient or context-dependent interactions. Reciprocal IP and stringent extraction buffers (e.g., minimizing protein complex dissociation) are critical to validate associations. Contradictions may arise from differences in cell cycle stages or extracellular signaling (e.g., serum deprivation reduces soluble this compound levels) .

Q. How can researchers resolve contradictions in this compound’s dual role in Pol I and Pol II transcription?

this compound’s interaction with Pol II promoters (e.g., E-cadherin) alongside rDNA suggests a co-regulatory role. To dissect these mechanisms:

  • Use conditional knockout models to tissue-specifically abolish this compound.
  • Combine ChIP-seq (to map genome-wide binding) with RNA-seq (to identify transcriptional outputs).
  • Employ single-cell analysis to account for heterogeneity in proliferative vs. differentiated cells .

Q. What methodological considerations are critical for siRNA knockdown studies of this compound in HaCaT cells?

  • Timing : Maximal mRNA suppression occurs at 12–48 hours post-transfection, with functional recovery after 72 hours.
  • Cell density : Use high-density cultures to observe rRNA synthesis defects.
  • Controls : Include scramble siRNA and rescue experiments (e.g., overexpression of siRNA-resistant this compound) .

Data Contradiction Analysis

Q. Why do some studies report minimal phenotypic effects of this compound knockout despite its critical role in rRNA synthesis?

this compound regulates only a subset of rDNA promoters (≈25% in mouse oocytes). Its loss may be compensated by UBF or other Pol I activators. SNP analysis of this compound-bound vs. UBF-bound promoters reveals distinct rDNA subsets, suggesting functional redundancy .

Q. How can conflicting reports on this compound’s subcellular localization be reconciled?

While this compound is primarily nuclear in keratinocytes, its presence in mitochondria and centrosomes of spermatids highlights cell-type-specific trafficking. Use subcellular fractionation and cell-type-specific markers to avoid cross-contamination in localization studies .

Methodological Best Practices

Q. What validation steps are required for antibodies targeting this compound in immunoprecipitation or ChIP?

  • Verify specificity using knockout cell lines or peptide competition assays .
  • Cross-validate with multiple antibodies (e.g., Biomatik’s polyclonal anti-BNC1 validated for IP and ChIP) .
  • Include negative controls (e.g., IgG isotype) to rule out nonspecific binding .

Q. How should researchers address variability in this compound expression across epithelial subtypes?

  • Use laser-capture microdissection to isolate specific cell populations (e.g., basal vs. suprabasal keratinocytes).
  • Profile expression via qRT-PCR and immunofluorescence with tissue-specific markers (e.g., KRT14 for basal cells) .

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